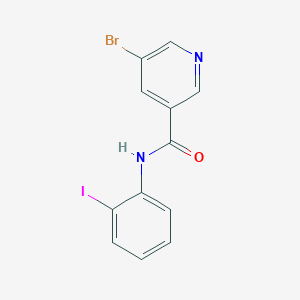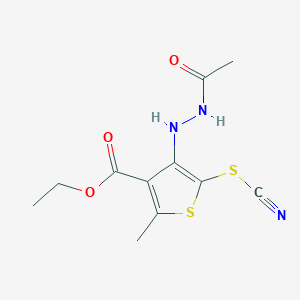
5-bromo-N-(2-iodophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-iodophenyl)nicotinamide, commonly known as BINA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT) and has been studied for its potential therapeutic applications in cancer, inflammation, and metabolic disorders.
Mécanisme D'action
BINA's mechanism of action involves the inhibition of 5-bromo-N-(2-iodophenyl)nicotinamide, which leads to a reduction in NAD+ levels. This, in turn, activates the energy sensor AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathway. Activation of AMPK and inhibition of mTOR can lead to various cellular effects, including autophagy, apoptosis, and reduced inflammation.
Biochemical and Physiological Effects
BINA has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of rheumatoid arthritis, and improve glucose tolerance and insulin sensitivity in obese mice. BINA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BINA has several advantages for lab experiments, including its potent inhibition of 5-bromo-N-(2-iodophenyl)nicotinamide, its high purity and yield, and its ability to penetrate the blood-brain barrier. However, BINA also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
For research on BINA include further investigation of its therapeutic potential in various diseases, including cancer, inflammation, and metabolic disorders. Studies on its potential off-target effects and toxicity are also needed to ensure its safety for clinical use. Additionally, the development of more potent and selective 5-bromo-N-(2-iodophenyl)nicotinamide inhibitors based on the structure of BINA may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
BINA can be synthesized using a multi-step process involving the reaction of 2-iodonicotinic acid with thionyl chloride, followed by the reaction with 5-bromoanthranilic acid. The resulting product is then treated with sodium hydroxide and acetic anhydride to yield BINA with high purity and yield.
Applications De Recherche Scientifique
BINA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of 5-bromo-N-(2-iodophenyl)nicotinamide, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical molecule involved in cellular metabolism. NAD+ is involved in various cellular processes, including DNA repair, energy metabolism, and gene expression. Therefore, BINA's inhibition of 5-bromo-N-(2-iodophenyl)nicotinamide can lead to a reduction in NAD+ levels, resulting in altered cellular metabolism and potentially therapeutic effects.
Propriétés
Nom du produit |
5-bromo-N-(2-iodophenyl)nicotinamide |
|---|---|
Formule moléculaire |
C12H8BrIN2O |
Poids moléculaire |
403.01 g/mol |
Nom IUPAC |
5-bromo-N-(2-iodophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8BrIN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17) |
Clé InChI |
IPPUDOLTIMDVAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)I |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)
![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)


![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)

![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)

![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)